molecular formula C21H25N3O2S B2727574 2-(4-(isopropylthio)phenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034299-11-9

2-(4-(isopropylthio)phenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2727574
CAS No.: 2034299-11-9
M. Wt: 383.51
InChI Key: MGQJKXOFBVLGDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(isopropylthio)phenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide is an organic compound with potential applications in various fields like medicinal chemistry and pharmacology. Its unique structure includes functional groups that enable diverse chemical behaviors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylthio)phenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic synthesis:

  • Formation of the acetamide linkage: : This step involves the reaction of 4-(isopropylthio)aniline with 5-(2-oxopyrrolidin-1-yl)pyridine under specific conditions, possibly using coupling agents such as carbodiimides.

  • Purification: : The crude product is then purified using techniques like chromatography.

Industrial Production Methods

Industrial synthesis might involve optimization of the laboratory-scale methods to enhance yield and purity, employing advanced reactor designs and efficient purification systems.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation at the sulfur group, forming sulfoxides or sulfones.

  • Reduction: : Reduction reactions might target the amide or pyridine ring under specific conditions.

  • Substitution: : The phenyl and pyridine rings could undergo electrophilic or nucleophilic substitutions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reducing agents such as lithium aluminum hydride may be used.

  • Substitution: : Halogenating agents or nucleophiles like sodium azide can facilitate substitution reactions.

Major Products

Scientific Research Applications

Chemistry

The compound's varied functional groups enable it to serve as a building block for synthesizing more complex molecules, aiding in material science and organic synthesis research.

Biology and Medicine

In medicinal chemistry, this compound can be explored for its potential biological activity. It may function as a lead compound for developing new drugs targeting specific biological pathways.

Industry

In industrial applications, the compound’s unique properties might be leveraged in the development of novel materials or chemical processes.

Mechanism of Action

The exact mechanism of action for 2-(4-(isopropylthio)phenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide depends on its specific biological target. Typically:

  • Molecular Targets: : These could include enzymes or receptors relevant to its potential therapeutic effects.

  • Pathways: : The compound might modulate specific cellular pathways, affecting processes like signal transduction or metabolism.

Comparison with Similar Compounds

Unique Attributes

  • Structural Uniqueness: : The combination of isopropylthio, phenyl, and pyridine-pyrrolidinyl groups is rare.

  • Chemical Reactivity: : Unique reactivity due to the interplay of these functional groups.

Similar Compounds

  • 2-(4-ethylphenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide: : Similar structure but with an ethyl group instead of an isopropylthio group.

  • 2-(4-methylphenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide: : Featuring a methyl group.

Properties

IUPAC Name

N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-15(2)27-19-7-5-16(6-8-19)11-20(25)23-13-17-10-18(14-22-12-17)24-9-3-4-21(24)26/h5-8,10,12,14-15H,3-4,9,11,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQJKXOFBVLGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=CC(=CN=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.